molecular formula C13H7ClF3N3 B8264690 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Cat. No. B8264690
M. Wt: 297.66 g/mol
InChI Key: FABGVXWXZKTQBP-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Interaction with Central Nervous System Receptors :

    • The compound 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine, related to 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, was found to be active in displacing [3H]diazepam bound to rat brain plasma membranes, indicating a potential interaction with central nervous system receptors (Barlin, Davies, & Ngu, 1988).
  • Interaction with Benzodiazepine Receptors :

    • Research has shown that certain derivatives, including 6-chloro variants of imidazo[1,2-b]pyridazines, interact with central and mitochondrial benzodiazepine receptors. This suggests potential applications in studying these receptor systems (Barlin, Davies, & Harrison, 1997).
  • Synthetic Approaches and Derivatives :

    • Synthesis techniques for 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine and related compounds have been developed, highlighting the chemical versatility and potential for creating diverse derivatives with varied applications (Barlin, 1986).
  • Binding Affinity to Peripheral-Type Benzodiazepine Receptors :

    • Specific 6-chloro-2-phenylimidazo[1,2-b]pyridazine derivatives show strong and selective binding to peripheral-type benzodiazepine receptors. This indicates a possible use in studying or targeting these receptors for therapeutic purposes (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
  • Antimicrobial and Antimalarial Activities :

    • Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, synthesized from 6-chloro-2-substituted aryl imidazo[1,2-b]pyridazine derivatives, have shown in vitro antimicrobial and antimalarial activities (Bhatt, Kant, & Singh, 2016).
  • Potential Probes for Peripheral Benzodiazepine Receptors Study :

    • Iodine-labeled imidazo[1,2-b]pyridazines have been synthesized for potential use in studying peripheral benzodiazepine receptors using SPECT, indicating their use in diagnostic imaging or receptor studies (Katsifis, Barlin, Mattner, & Dikić, 2004).
  • Potential Applications in Cancer Treatment :

    • Derivatives of imidazo[1,2-b]pyridazine, including those with trifluoromethylphenyl groups, have been studied as VEGFR2 kinase inhibitors, showing potential in treating cancer through the inhibition of tumor angiogenesis (Miyamoto et al., 2012).

properties

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGVXWXZKTQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 g, 8.6 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.63 g, 8.6 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (2.4 g, 17.2 mmol) and Pd(PPh3) 4 (0.497 g, 0.430 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (0.22 g, 0.739 mmol, yield 9%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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